1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro-
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Overview
Description
1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a chloromethyl group attached to the third position of one ring and a fluoro group attached to the fourth position of the other ring. The molecular formula of this compound is C13H10ClF, and it is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- typically involves the chloromethylation of biphenyl derivatives. One common method is the reaction of biphenyl with formaldehyde and hydrochloric acid in the presence of a catalyst such as ferric chloride (FeCl3). This reaction produces 3-(chloromethyl)-1,1’-biphenyl, which can then be further fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Compounds with hydroxyl or carbonyl groups.
Reduction: 1,1’-Biphenyl, 3-methyl-4’-fluoro-.
Scientific Research Applications
1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through mechanisms like inhibition or activation. The specific molecular targets and pathways depend on the nature of the derivative formed .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3-(chloromethyl)-: Lacks the fluoro group, making it less reactive in certain substitution reactions.
1,1’-Biphenyl, 4’-fluoro-: Lacks the chloromethyl group, limiting its ability to form certain derivatives.
1,1’-Biphenyl, 3-(bromomethyl)-4’-fluoro-: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity.
Uniqueness
1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- is unique due to the presence of both chloromethyl and fluoro groups, allowing it to undergo a wide range of chemical reactions and form diverse derivatives. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
177976-34-0 |
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Molecular Formula |
C13H10ClF |
Molecular Weight |
220.67 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2 |
InChI Key |
MXJXTNWYRKHFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCl |
Origin of Product |
United States |
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